molecular formula C8H18N2 B15244840 (3-Cyclopentylpropyl)hydrazine CAS No. 760903-40-0

(3-Cyclopentylpropyl)hydrazine

Cat. No.: B15244840
CAS No.: 760903-40-0
M. Wt: 142.24 g/mol
InChI Key: IATIVZLGZVRCCV-UHFFFAOYSA-N
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Description

(3-Cyclopentylpropyl)hydrazine is an organic compound with the molecular formula C8H18N2 It is a hydrazine derivative characterized by a cyclopentyl group attached to a propyl chain, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopentylpropyl)hydrazine typically involves the reaction of cyclopentylpropyl bromide with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Cyclopentylpropyl bromide+Hydrazine hydrateThis compound+HBr\text{Cyclopentylpropyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} Cyclopentylpropyl bromide+Hydrazine hydrate→this compound+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopentylpropyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Hydrazones or azines.

    Reduction: Corresponding amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(3-Cyclopentylpropyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclopentylpropyl)hydrazine involves its interaction with biological targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopentylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylhydrazine: Similar structure but lacks the propyl chain.

    Propylhydrazine: Similar structure but lacks the cyclopentyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

(3-Cyclopentylpropyl)hydrazine is unique due to the presence of both a cyclopentyl group and a propyl chain, which may confer distinct chemical and biological properties. This combination of structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

760903-40-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3-cyclopentylpropylhydrazine

InChI

InChI=1S/C8H18N2/c9-10-7-3-6-8-4-1-2-5-8/h8,10H,1-7,9H2

InChI Key

IATIVZLGZVRCCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCNN

Origin of Product

United States

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